1,1-Dimethylhydrazine hydrochloride
Overview
Description
1,1-Dimethylhydrazine hydrochloride is a chemical compound that has been studied in various contexts, particularly for its carcinogenic properties when used in certain applications. It is known to be highly reactive and can undergo oxidative transformation to form a multitude of toxic, mutagenic, and teratogenic compounds . The compound has been used as a fuel for carrier rockets in space exploration programs .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of 1,1-dimethylhydrazine with a solution of HCl in ether, which affords the anhydrous salt . This process is relatively straightforward and results in the formation of a salt that has been characterized by X-ray analysis .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through X-ray crystallography. The crystal structure consists of two independent [Me2N(H)NH2]+ cations and two Cl- anions, which are connected via hydrogen bonds . This detailed structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with excess dichloromethane to form the chloride salt of the 1-(chloromethyl)-1,1-dimethylhydrazinium cation. Further reactions with suitable silver salts can yield various other salts, such as nitrates, perchlorates, azides, dicyanamides, and sulfates . These reactions are indicative of the compound's versatility and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its ability to form salts that can be categorized as ionic liquids . The compound's thermal properties have been studied using differential scanning calorimetry (DSC), and its energetic salts have been subjected to standard sensitivity tests . The compound's reactivity with hydrogen peroxide in aqueous solution has been shown to produce hundreds of nitrogen-containing products, indicating a complex oxidative transformation process .
Scientific Research Applications
Characterization and Oxidation Products
1,1-Dimethylhydrazine, used as rocket fuel, undergoes oxidative transformation to form various toxic compounds. High-resolution mass spectrometry revealed a multitude of nitrogen-containing products, indicating complex intermediate stages in the oxidation process. This study aids in understanding the environmental impact of space-rocket activities (Ul'yanovskii et al., 2017).
Environmental Monitoring
A novel method for air sampling of 1,1-dimethylhydrazine was developed using a hollow fiber membrane and spectrophotometric detection. This method, validated against existing standards, provides a sensitive approach to monitor this compound in the environment (Taheri et al., 2018).
Application in Anion-Exchange Resins
The quaternization of 1,1-dimethylhydrazine with chloromethylated polystyrene has been explored to create new anion-exchange resins. These resins, with effective sorption characteristics, are potential candidates for wastewater treatment, particularly for uranium removal (Antonik et al., 2001).
Analysis of Transformation Products in Soil
The study on 1,1-dimethylhydrazine transformation products in soil, using advanced chromatography techniques, provides insights into the environmental impact of rocket fuel pollutants. This research assists in ecological assessments related to rocket launches (Ul'yanovskii et al., 2018).
Chemical Synthesis Applications
The nucleophilic substitution reactions of 1,1-dimethylhydrazine with various compounds have been studied, revealing the synthesis of different products. This research contributes to the field of organic chemistry and synthesis (Baranov et al., 2005).
Mechanism of Action
Target of Action
1,1-Dimethylhydrazine, also known as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a strong DNA alkylating agent . The primary targets of 1,1-Dimethylhydrazine are DNA molecules, where it causes alkylation, leading to DNA damage and mutations .
Mode of Action
The compound interacts with its targets (DNA molecules) by alkylating them . This alkylation can lead to DNA damage and mutations, which can initiate the development of diseases like cancer .
Biochemical Pathways
The main pathway involves the hepatic conversion of DMH to AOM and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .
Pharmacokinetics
It is known that the compound is highly toxic and can cause damage to various organs upon exposure .
Result of Action
The molecular and cellular effects of 1,1-Dimethylhydrazine’s action include DNA alkylation, leading to DNA damage and mutations . This can result in the enlargement of the proliferative zone in the colonic crypts, leading to an increment in the total number of labeled cells in the crypts . Chronic exposure may cause diseases like pneumonia, liver damage, and kidney damage .
Action Environment
1,1-Dimethylhydrazine is used primarily as a component of jet and rocket fuels . It autoignites at a higher temperature and is thus more stable in storage . It ignites spontaneously in air or in contact with hydrogen peroxide, nitric acid, or other oxidizers . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of oxidizing agents .
Safety and Hazards
1,1-Dimethylhydrazine exhibits high acute toxicity as a result of exposure by all routes . Death or permanent injury may result after very short exposure to small quantities . Chronic exposure may cause pneumonia, liver damage, and kidney damage . It is also highly corrosive and irritating to the skin, eyes, and mucous membranes .
Future Directions
Biochemical Analysis
Biochemical Properties
1,1-Dimethylhydrazine hydrochloride interacts with various enzymes, proteins, and other biomolecules. The immuno-modulatory effects of 1,1-dimethylhydrazine are associated, in part, with interference with interleukin 2 (IL-2) regulatory action . It inhibits DNA synthesis in murine splenocytes .
Cellular Effects
Exposure to this compound can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose . It also affects the liver, cell membranes, and other organelles .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The most stable structure of 1,1-Dimethylhydrazine is formed in conditions of competition of the following interactions: hyperconjugation of the lone pairs of the nitrogen atoms with N-X (X = C, H) bonds, Coulomb lone pair repulsion, and four-electron destabilizing interaction of lone pairs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Exposure to small amounts can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . Neurologic presentations can vary based on exposure compound and dose .
properties
IUPAC Name |
1,1-dimethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQADAFGYKTPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-14-7 (Parent) | |
Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30208037 | |
Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55484-54-3, 593-82-8 | |
Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylhydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding the reaction of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids?
A1: While the provided abstract lacks specific details about the reaction outcomes, it highlights that the research investigated the reactions of this compound with derivatives of α,β-unsaturated acids. The paper specifically focuses on the preparation of 1,1-dimethyl-2-pyrazolinium-3-olates from these reactions []. This suggests the research likely elucidates the reaction mechanism and conditions leading to the formation of these specific pyrazolinium compounds.
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